methyl (2S,4S)-4-(2,5-dioxoimidazolidin-1-yl)pyrrolidine-2-carboxylate hydrochloride
Description
Methyl (2S,4S)-4-(2,5-dioxoimidazolidin-1-yl)pyrrolidine-2-carboxylate hydrochloride is a chiral pyrrolidine derivative featuring a 2,5-dioxoimidazolidin-1-yl substituent at the 4-position and a methyl ester at the 2-position. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological applications. Its stereochemistry (2S,4S) is critical for binding specificity in biological systems, such as enzyme inhibition or receptor modulation.
Properties
Molecular Formula |
C9H14ClN3O4 |
|---|---|
Molecular Weight |
263.68 g/mol |
IUPAC Name |
methyl (2S,4S)-4-(2,5-dioxoimidazolidin-1-yl)pyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H13N3O4.ClH/c1-16-8(14)6-2-5(3-10-6)12-7(13)4-11-9(12)15;/h5-6,10H,2-4H2,1H3,(H,11,15);1H/t5-,6-;/m0./s1 |
InChI Key |
DISCDBANOISIOI-GEMLJDPKSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)N2C(=O)CNC2=O.Cl |
Canonical SMILES |
COC(=O)C1CC(CN1)N2C(=O)CNC2=O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,4S)-4-(2,5-dioxoimidazolidin-1-yl)pyrrolidine-2-carboxylate hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Imidazolidinone Moiety: The imidazolidinone group is introduced via a condensation reaction between the pyrrolidine derivative and an appropriate imidazolidinone precursor.
Esterification: The carboxyl group on the pyrrolidine ring is esterified using methanol in the presence of an acid catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4S)-4-(2,5-dioxoimidazolidin-1-yl)pyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Methyl (2S,4S)-4-(2,5-dioxoimidazolidin-1-yl)pyrrolidine-2-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or metabolic disorders.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or catalysts.
Biological Studies: The compound can be used in biochemical assays to study enzyme interactions or as a probe in molecular biology experiments.
Mechanism of Action
The mechanism of action of methyl (2S,4S)-4-(2,5-dioxoimidazolidin-1-yl)pyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Target Compound:
- Core structure : Pyrrolidine ring with (2S,4S) stereochemistry.
- Substituents :
- 4-position: 2,5-dioxoimidazolidin-1-yl group.
- 2-position: Methyl ester.
- Salt form : Hydrochloride.
Analogs from :
- (2R,1R)-2c : Pyrrolidine derivative with carbamoyl and phenyl groups. Stereochemistry (2R,1R), yielding a lower melting point (79–81°C) and wax-like consistency .
- (2S,1S)-2d : Pyrrolidine-2-carboxylate with carbamoyl, methyl, and benzyl groups. Higher melting point (121–123°C) due to increased rigidity and hydrogen bonding .
- (8aS)-3e : Perhydropyrrolo[1,2-a]pyrazine-dione with dibenzyl groups, resulting in a melting point of 121–122°C .
Analogs from :
- Compound k: Contains a thiazolylmethyl group and 4-isopropyl-substituted imidazolidinone. The bulky substituents may enhance lipophilicity compared to the target compound .
Physicochemical Properties
Research Findings and Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
